

preparing Drpitor1a stock solution and working concentrations

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Compound of Interest

Compound Name: *Drpitor1a*

Cat. No.: *B12387326*

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Application Notes and Protocols for Drpitor1a

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drpitor1a is a potent and specific inhibitor of the Dynamin-related protein 1 (Drp1) GTPase.[1] [2] Drp1 plays a crucial role in mediating mitochondrial fission, a fundamental process involved in maintaining mitochondrial health and cellular homeostasis.[2] Dysregulation of mitochondrial fission is implicated in various pathological conditions, including cancer and cardiovascular diseases.[3][4] **Drpitor1a** exerts its effects by inhibiting the GTPase activity of Drp1, thereby preventing excessive mitochondrial fragmentation, reducing mitochondrial reactive oxygen species (ROS) production, and inducing apoptosis in susceptible cell populations.[3][4][5] These application notes provide detailed protocols for the preparation of **Drpitor1a** stock and working solutions, as well as methodologies for key in vitro assays.

Data Presentation

Drpitor1a Properties and Stock Solution Parameters

Parameter	Value	Reference
Molecular Weight	248.28 g/mol	[1]
Solubility in DMSO	5 mg/mL (20.14 mM)	[1]
Recommended Stock Concentration	10 mM in DMSO	Based on solubility
Storage of Stock Solution	-80°C for up to 6 months; -20°C for up to 1 month (protect from light)	[1]

Drpitor1a Working Concentrations and IC50 Values

Application	Cell Line	Working Concentration	IC50 (Mitochondrial Fragmentation)	Reference
Inhibition of Mitochondrial Fission	PAH hPASC	0.1 μ M	Not Reported	[3]
Inhibition of Mitochondrial Fission	A549	0.5 μ M	0.06 μ M	[5]
Inhibition of Mitochondrial Fission	SK-MES-1	Not Specified	Not Reported	[4]
Inhibition of Mitochondrial Fission	SK-LU-1	Not Specified	Not Reported	[4]
Inhibition of Mitochondrial Fission	SW 900	Not Specified	Not Reported	[4]
Inhibition of Mitochondrial Fission	MCF7	Not Specified	Not Reported	[4]
Induction of Apoptosis	PAH hPASC	Not Specified	Not Reported	[5]
Reduction of Cell Proliferation	Cancer Cell Lines	Not Specified	Not Reported	[2][5]

Experimental Protocols

Protocol 1: Preparation of Drpitor1a Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **Drpitor1a** in DMSO.

Materials:

- **Drpitor1a** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:

- Allow the **Drpitor1a** vial to equilibrate to room temperature before opening.
- Weigh out the required amount of **Drpitor1a** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.48 mg of **Drpitor1a**.
- Add the appropriate volume of anhydrous DMSO to the **Drpitor1a** powder. To continue the example, add 1 mL of DMSO.
- Vortex the solution thoroughly until the **Drpitor1a** is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if precipitation occurs.^[1]
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month), protected from light.^[1]

Protocol 2: Cell Viability Assay using MTT

This protocol outlines a method to assess the effect of **Drpitor1a** on cell viability using a colorimetric MTT assay.^{[6][7][8]}

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- **Drpitor1a** working solutions (prepared by diluting the stock solution in culture medium)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- The following day, remove the medium and replace it with fresh medium containing various concentrations of **Drpitor1a**. Include a vehicle control (medium with the same concentration of DMSO used for the highest **Drpitor1a** concentration).
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μ L of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
- Carefully remove the medium containing MTT.
- Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.[9]
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Mitochondrial Fragmentation Assay using MitoTracker

This protocol describes the visualization and quantification of mitochondrial morphology changes induced by **Drpitor1a** using MitoTracker fluorescent dyes.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

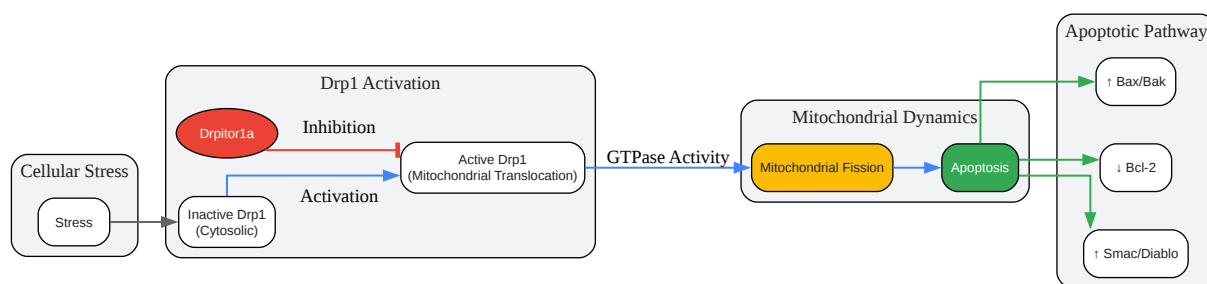
- Cells of interest
- Glass-bottom dishes or coverslips
- Complete cell culture medium
- **Drpitor1a** working solutions
- MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Deep Red FM)
- Hoechst 33342 or DAPI for nuclear staining (optional)
- Fluorescence microscope

Procedure:

- Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
- Treat the cells with the desired concentrations of **Drpitor1a** for the appropriate duration.
- Prepare a working solution of MitoTracker dye in pre-warmed serum-free medium (e.g., 100-500 nM).
- Remove the treatment medium and incubate the cells with the MitoTracker working solution for 15-30 minutes at 37°C.[\[11\]](#)[\[12\]](#)
- Wash the cells twice with pre-warmed PBS or culture medium.

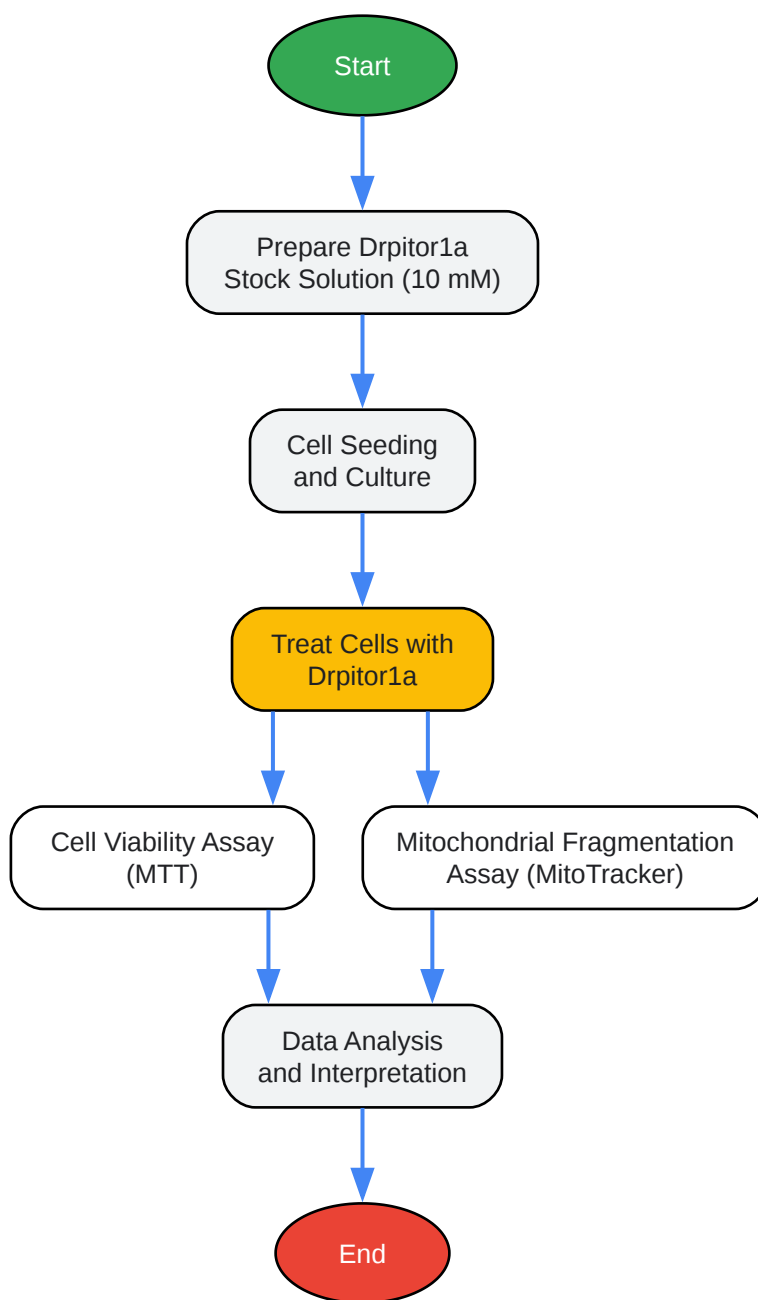
- (Optional) If desired, incubate with a nuclear stain like Hoechst 33342 for 10 minutes.
- Replace with fresh pre-warmed medium for live-cell imaging.
- Acquire images using a fluorescence microscope with appropriate filter sets.
- Quantify mitochondrial morphology by categorizing cells into distinct morphological phenotypes (e.g., filamentous, intermediate, fragmented) or by using image analysis software to measure mitochondrial length and circularity.

Visualizations



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Caption: **Drpitor1a** inhibits Drp1-mediated mitochondrial fission and induces apoptosis.



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Caption: General experimental workflow for studying the effects of **Drpitor1a** in vitro.

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